1-Amino-1-(3-methoxyphenyl)acetone
Description
1-Amino-1-(3-methoxyphenyl)acetone is an organic compound featuring a phenyl ring substituted with a methoxy group at the 3-position, an amino group (-NH₂), and a ketone (-CO-) moiety on the adjacent carbon. The methoxy group enhances solubility in polar solvents due to its electron-donating nature, while the amino and ketone functionalities suggest reactivity in nucleophilic additions or condensation reactions .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-amino-1-(3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,11H2,1-2H3 |
InChI Key |
KIZYUNZDHYGLHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-methoxyphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(3-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield secondary amines or alcohols, depending on the reducing agent and conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-1-(3-methoxyphenyl)acetone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-amino-1-(3-methoxyphenyl)acetone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The cyclopentyloxy group in the cyclopentyloxy analog (C₁₄H₁₉NO₂) increases hydrophobicity compared to the methoxy group in the target compound . The trifluoro and phosphonate groups in ’s compound enhance electrophilicity and stability, respectively, but introduce regulatory constraints .
- Biological Activity : The cyclohexane derivative () demonstrates pharmaceutical relevance, suggesting that the 3-methoxyphenyl motif may synergize with cyclic structures for drug design .
- Synthetic Challenges : Discontinuation of the cyclopentyloxy analog () may reflect synthesis difficulties or instability, which could extend to the methoxy variant without optimization .
Biological Activity
1-Amino-1-(3-methoxyphenyl)acetone, also known by its chemical formula C₁₀H₁₃NO₂, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a methoxy-substituted phenyl ring and an amino group, which are critical for its interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula: C₁₀H₁₃NO₂
- Molecular Weight: 179.22 g/mol
- IUPAC Name: this compound
The presence of the methoxy group enhances the lipophilicity and potentially the bioactivity of the compound, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions related to inflammation and apoptosis.
- Receptor Binding: The compound may interact with neurotransmitter receptors or other cellular receptors, altering their activity and influencing signal transduction pathways.
Inhibition of Inflammatory Pathways
Research indicates that compounds similar to this compound can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. Inhibition of this pathway has been linked to reduced neuroinflammation in models of Alzheimer's disease. This suggests that the compound may possess neuroprotective properties.
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various compounds on human cancer cell lines. While specific data on this compound were limited, related compounds exhibited significant cytotoxicity against HT29 human colon carcinoma cells, suggesting potential anti-cancer properties.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| This compound | C₁₀H₁₃NO₂ | Contains methoxy group | Potential enzyme inhibition |
| (3R)-3-Amino-3-(4-chlorophenyl)propanenitrile | C₉H₈ClN₂ | Lacks methoxy group | Moderate enzyme inhibition |
| (3R)-3-Amino-3-(4-fluorophenyl)propanenitrile | C₉H₈F₂N₂ | Lacks chlorine | Potential receptor modulation |
The presence of the methoxy group in this compound may enhance its reactivity and biological interactions compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
